3,6-Dimethoxy-3,4-dihydro-2H-1-benzopyran-4-one is a compound that belongs to the class of benzopyrans, which are characterized by a fused benzene and pyran ring structure. This specific compound features two methoxy groups at the 3 and 6 positions and a dihydro-4-one moiety. Benzopyrans have garnered attention due to their diverse biological activities, including potential applications in medicinal chemistry.
The compound can be synthesized through various methods, including the Vilsmeier-Haack reaction and other condensation techniques involving phenolic compounds and diketones. Its structural characteristics make it a subject of interest in both synthetic organic chemistry and pharmacological research.
3,6-Dimethoxy-3,4-dihydro-2H-1-benzopyran-4-one is classified as a benzopyran derivative. Benzopyrans are known for their roles in numerous biological processes and are often investigated for their potential therapeutic effects.
The synthesis of 3,6-dimethoxy-3,4-dihydro-2H-1-benzopyran-4-one can be achieved through several routes:
In one example of the synthesis process, a mixture of starting materials is dissolved in an anhydrous solvent (like dimethylformamide), followed by the addition of a formylating agent. The reaction mixture is then stirred at elevated temperatures for several hours. Monitoring through thin-layer chromatography is essential to determine the completion of the reaction, after which the product is purified via recrystallization.
The molecular formula is with a molecular weight of approximately 220.21 g/mol. The compound's stereochemistry plays a crucial role in its biological activity, influencing interactions with biological targets.
3,6-Dimethoxy-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The conditions for substitution reactions typically involve the presence of halogens or nucleophiles under controlled temperatures.
The mechanism of action for 3,6-dimethoxy-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets within biological systems:
Data from studies indicate that compounds within this class exhibit significant biological activity against various cancer cell lines, highlighting their potential as therapeutic agents.
The physical properties include:
Key chemical properties include:
Relevant data from analyses suggest that the compound exhibits notable fluorescence properties, which may be exploited in various applications.
3,6-Dimethoxy-3,4-dihydro-2H-1-benzopyran-4-one has several applications in scientific research:
Research continues to uncover new applications and mechanisms related to this compound, contributing to its significance in both academic and industrial contexts.
3,6-Dimethoxy-3,4-dihydro-2H-1-benzopyran-4-one represents a synthetically engineered member of the benzopyranoid chemical family, characterized by a partially saturated pyran ring fused to a benzene ring with two methoxy substituents at the C3 and C6 positions. With the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol, this compound belongs to the dihydrobenzopyran-4-one subclass [1] [3]. Its structure features a ketone group at C4 and methoxy groups at C3 and C6, positioning it chemically between fully aromatic chromones and fully saturated chromanones. While not a natural product, this molecule serves as a versatile synthetic intermediate for exploring the bioactive potential of benzopyran-derived scaffolds. Its structural features align with the broader family of oxygen-containing heterocycles, which are recognized as privileged structures in medicinal chemistry due to their favorable physicochemical properties and diverse biological activities [4] [7]. The compound's synthetic accessibility and structural modifiability make it a valuable template for drug discovery programs targeting various therapeutic areas.
The exploration of benzopyranoid systems has deep roots in natural product chemistry, with early investigations focused on isolating and characterizing compounds like coumarins, flavonoids, and chromones from plant sources. These naturally occurring benzopyrans demonstrated a wide array of biological activities, prompting synthetic efforts to create novel analogs. The specific compound 3,6-dimethoxy-3,4-dihydro-2H-1-benzopyran-4-one emerged from systematic synthetic campaigns aimed at expanding the chemical space around the benzopyran core. Unlike many naturally occurring benzopyrans (e.g., chromones and flavones), this compound features a partially reduced pyran ring and specific methoxy substitutions, reflecting targeted synthetic design rather than natural isolation [4] [7].
The compound was first synthesized and characterized through modern heterocyclic synthesis techniques, with its structural elucidation confirmed via spectroscopic methods including NMR, IR, and mass spectrometry. Key identifiers include the CAS Registry Number 1391238-30-4, Canonical SMILES: COC1COC2C=CC(=CC=2C1=O)OC, and InChIKey: AIAXEAMBSNZKBM-UHFFFAOYSA-N [1] [3]. Its synthesis typically involves acid-catalyzed cyclization of appropriately substituted precursors or oxidative transformations of dihydrobenzopyrans. The strategic placement of methoxy groups at C3 and C6 positions was designed to modulate the compound's electronic properties and potential for intermolecular interactions, distinguishing it from simpler benzopyranones lacking these substituents. This molecular innovation occurred within the broader context of medicinal chemistry's focus on oxygen heterocycles as valuable pharmacophores, particularly following the recognition of benzopyrans as "privileged scaffolds" in the late 20th century [4] [7].
Table 1: Key Structural Features and Relationships within Benzopyranoid Compounds
Compound Type | Core Structure | Oxidation State | Natural/Synthetic | Representative Examples |
---|---|---|---|---|
Chromone | Benzopyran-4-one | Fully aromatic pyran ring | Both natural & synthetic | Eugenin, Flavone bases |
3,6-Dimethoxy-3,4-dihydro-2H-1-benzopyran-4-one | Benzopyran-4-one with C3,4-saturation | Partially reduced pyran ring (C3-C4 single bond) | Synthetic | Target compound |
Dihydrocoumarin | 3,4-Dihydro-1-benzopyran-2-one | Lactone with reduced pyran ring | Both | Melilotic acid derivatives |
Isochromanone | 1,2-Benzopyran-1-one | Isomeric carbonyl position | Predominantly synthetic | 6,7-Dimethoxy-3-isochromanone [5] |
Benzopyran derivatives constitute a medicinally significant class of heterocycles, widely recognized as privileged scaffolds in pharmaceutical research. The term "privileged scaffold" denotes molecular frameworks capable of providing high-affinity ligands for multiple receptor types through strategic structural modifications. The 3,6-dimethoxy-3,4-dihydro-2H-1-benzopyran-4-one embodies this concept through its inherent structural features that favor bioactivity. The electron-rich benzopyran core facilitates diverse non-covalent interactions with biological targets, including π-π stacking, hydrogen bonding, and hydrophobic interactions. The methoxy groups at C3 and C6 enhance these binding capabilities – the C3 methoxy group influences the stereoelectronic environment of the partially saturated ring, while the C6 methoxy group modulates the aromatic ring's electron density [4] [7] [9].
This compound's significance in drug discovery stems from several advantageous properties: 1) Structural rigidity from the fused ring system provides pre-organization for target binding, potentially enhancing binding affinity and selectivity; 2) Synthetic versatility allows for strategic modifications at multiple positions (C3, C4, aromatic ring); 3) Balanced lipophilicity contributed by the benzopyran core and methoxy groups, promoting cell membrane penetration while maintaining water solubility; and 4) Metabolic stability imparted by the methoxy groups, which can protect against rapid oxidative degradation [4] [7]. These properties make it an attractive template for developing modulators of various biological targets, particularly enzymes and receptors where planar, electron-rich ligands are favored.
Research demonstrates that analogs based on this scaffold show promise across multiple therapeutic areas. Structural modifications have yielded compounds with anti-inflammatory properties through cyclooxygenase (COX) inhibition, particularly showing selectivity for the COX-2 isoform [10]. The scaffold has also served as a foundation for developing anticancer agents, leveraging its ability to intercalate with biological macromolecules or inhibit key enzymes in proliferation pathways. Furthermore, its structural similarity to chromone natural products positions it as a valuable precursor for synthesizing complex natural product analogs with enhanced bioactivity or improved pharmacokinetic profiles [4] [7] [9]. The molecule's capacity for diverse chemical transformations—including electrophilic substitution on the aromatic ring, reduction of the ketone, and functionalization of the C3 position—enables comprehensive structure-activity relationship (SAR) studies to optimize target engagement.
Table 2: Synthetic Derivatives and Biological Applications of Benzopyran-4-one Analogs
Structural Modification | Biological Activity Profile | Therapeutic Potential | Key Structural Features |
---|---|---|---|
8-Chloro substitution (e.g., 8-Chloro-6-hydroxy-2-[2-(4-methoxyphenyl)ethyl]chromen-4-one) [1] | Enhanced electron-withdrawing capacity | Anticancer agents | Halogen atom increases electrophilicity of carbonyl carbon |
Triazine hybrids (e.g., Benzodifuranyl-1,3,5-triazines) [10] | COX-2 inhibition (Selectivity Index: 90-99) | Anti-inflammatory/analgesic agents | Extended planar system enhances DNA interaction |
C3-Alkyl substituted dihydro derivatives | Variable based on substituent | Kinase inhibitors, Antimicrobials | Stereochemistry at C3 influences target binding |
Pyranopyran fused systems (e.g., Pyrano[2,3-b]benzopyran) [7] | Multitarget activity | Antiviral, Antiproliferative agents | Increased molecular rigidity enhances selectivity |
The structure-activity relationships (SAR) emerging from benzopyran-4-one derivatives reveal critical pharmacophoric elements: 1) The 4-carbonyl group is essential for hydrogen bonding with biological targets; 2) The C3 methoxy group in dihydro derivatives influences ring conformation and stereoelectronic effects; 3) The aromatic methoxy group at C6 (or equivalent positions) modulates electron distribution and enhances lipophilicity; and 4) Substituents on the benzene ring, particularly at C7 and C8 positions, dramatically influence target specificity and potency [4] [7] [10]. These insights guide rational drug design around this scaffold, enabling the development of optimized therapeutic candidates. Recent synthetic advances have further expanded its utility through the creation of complex hybrid molecules, such as thiazolopyrimidine-benzopyran conjugates and triazine-fused derivatives, which leverage synergistic pharmacophoric elements to enhance biological activity [10]. The continued exploration of this scaffold underscores its enduring value in addressing diverse therapeutic targets through structural diversification while maintaining favorable drug-like properties.
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7